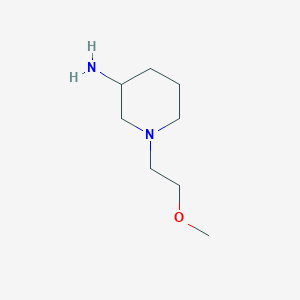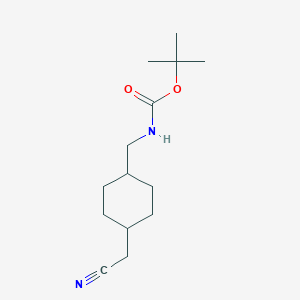
trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile
Übersicht
Beschreibung
trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile: is a chemical compound with the molecular formula C14H24N2O2 and a molecular weight of 252.36 g/mol . It is also known by its IUPAC name, tert-butyl [4-(cyanomethyl)cyclohexyl]methylcarbamate . This compound is typically a white to yellow solid and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile typically involves the reaction of 4-aminomethylcyclohexane with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine . This intermediate is then reacted with cyanomethyl bromide under basic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a catalyst.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or methanol (MeOH).
Reduction: Reagents like LiAlH4 in ether or hydrogen gas over a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or ethers.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems and to develop new bioactive molecules .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators .
Industry: In the chemical industry, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile depends on its specific applicationThe nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions, while the Boc-protected amine can be deprotected to reveal a primary amine that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
- trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
- trans-1-(Boc-amino)-4-(N-methoxy-N-methylcarbamoyl)cyclohexane
Uniqueness: trans-4-N-Boc-aminomethyl-1-cyclohexane acetonitrile is unique due to its combination of a nitrile group and a Boc-protected amine, which allows for versatile chemical modifications and applications in various fields . Its structural features make it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-(cyanomethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h11-12H,4-8,10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHSAPVSNPCWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






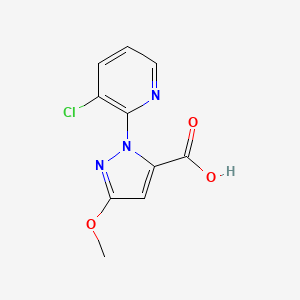
![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)
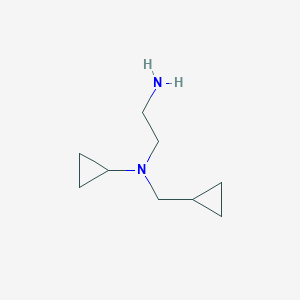
![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)

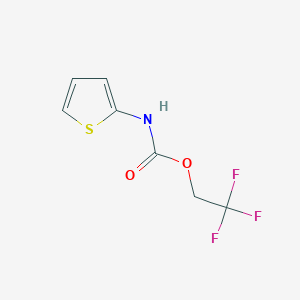

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)

